molecular formula C12H25Cl2N4O4P B12704842 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N',N'-diethyl-N-hydroxy-, P-oxide CAS No. 97139-49-6

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N',N'-diethyl-N-hydroxy-, P-oxide

Cat. No.: B12704842
CAS No.: 97139-49-6
M. Wt: 391.23 g/mol
InChI Key: VZQMCYCAEUKKGK-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-diethyl-N-hydroxy-, P-oxide is a complex chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a urea moiety, bis(2-chloroethyl)amino group, and an oxazaphosphorin ring

Preparation Methods

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-diethyl-N-hydroxy-, P-oxide involves several steps. The synthetic routes typically include the reaction of bis(2-chloroethyl)amine with a suitable urea derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.

    Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-diethyl-N-hydroxy-, P-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-diethyl-N-hydroxy-, P-oxide stands out due to its unique structure and diverse applications. Similar compounds include other urea derivatives and oxazaphosphorin compounds, which may have different functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

97139-49-6

Molecular Formula

C12H25Cl2N4O4P

Molecular Weight

391.23 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3,3-diethyl-1-hydroxyurea

InChI

InChI=1S/C12H25Cl2N4O4P/c1-3-16(4-2)12(19)18(20)11-5-10-22-23(21,15-11)17(8-6-13)9-7-14/h11,20H,3-10H2,1-2H3,(H,15,21)

InChI Key

VZQMCYCAEUKKGK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O

Origin of Product

United States

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